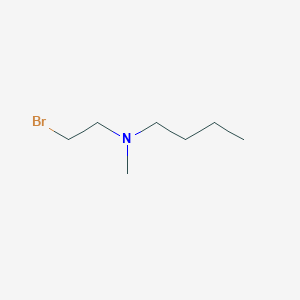

N-(2-Bromoethyl)-N-methylbutan-1-amine

Description

Significance and Research Context of Halogenated Amines

Halogenated compounds, particularly amines, are of profound importance in medicinal chemistry and drug development. researchgate.netresearchgate.net The introduction of a halogen atom, such as bromine, into an organic molecule can significantly alter its physicochemical properties. nih.gov This process, known as halogenation, is a critical tool for enhancing the therapeutic profile of drug candidates. researchgate.net

The strategic placement of halogens can improve metabolic stability, increase lipophilicity (which affects how a drug moves through the body), and enhance the binding affinity of a molecule to its biological target. nih.govnamiki-s.co.jp Halogens can participate in a specific type of non-covalent interaction known as a "halogen bond," where the halogen atom acts as an electrophilic species, interacting with a nucleophile. namiki-s.co.jp This interaction is increasingly recognized as a powerful tool for rational drug design, comparable in utility to the more traditional hydrogen bond. semanticscholar.org The amine functional group itself is a cornerstone of many biologically active compounds and serves as a key synthetic handle for building molecular complexity. orgsyn.org

Table 2: The Role of Halogenation in Drug Design

| Feature | Impact |

|---|---|

| Lipophilicity & Permeability | Halogens can increase a molecule's fat-solubility, potentially improving its ability to cross cell membranes. nih.gov |

| Metabolic Stability | Replacing a hydrogen atom prone to metabolic breakdown with a halogen can block this process, extending the drug's duration of action. nih.gov |

| Binding Affinity | Halogens can form "halogen bonds" with biological targets like proteins, enhancing binding strength and selectivity. namiki-s.co.jpsemanticscholar.org |

| Pharmacokinetics | The presence and type of halogen can influence how a drug is absorbed, distributed, metabolized, and excreted. nih.gov |

Overview of the Chemical Compound's Role in Organic Synthesis

N-(2-Bromoethyl)-N-methylbutan-1-amine is primarily utilized as a chemical intermediate, serving as a versatile building block for constructing more complex molecules. nbinno.com Its utility stems from the reactivity of the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

This reactivity allows the compound to function as an alkylating agent, a class of compounds that covalently bond an alkyl group to a biomolecule. mdpi.com In a typical synthetic application, a nucleophile (a molecule rich in electrons) will displace the bromide ion, forming a new carbon-nucleophile bond. This type of reaction is fundamental to organic synthesis and is widely used to assemble larger molecular frameworks from smaller components. nbinno.com For example, it can be used to introduce the N-methylbutan-1-amine ethyl group into pharmaceuticals, agrochemicals, or specialty materials. nbinno.com Bifunctional alkylating agents, which have two reactive sites, are particularly effective and can form cross-links within DNA or between DNA and proteins, a mechanism central to many anticancer drugs. biopharmanotes.comnih.govresearchgate.net

Scope and Objectives of Academic Research on this compound

While specific research focused exclusively on this compound is not extensively documented in mainstream literature, the objectives of academic research on compounds of this class are well-established. The primary goal is to leverage them as intermediates in the synthesis of novel, high-value compounds.

Research in this area typically pursues the following objectives:

Development of Novel Therapeutics: A key objective is the use of such intermediates to synthesize new drug candidates. nbinno.com By incorporating the this compound scaffold, chemists can systematically modify existing drugs or create entirely new molecular architectures to target specific biological pathways. researchgate.net

Synthesis of Complex Molecules: Researchers explore new synthetic methodologies where bifunctional reagents like this can be used to create complex heterocyclic or polyfunctional molecules in an efficient manner.

Materials Science Applications: The compound can be used to functionalize polymers or other materials, imparting specific properties such as altered solubility, surface activity, or binding capabilities. nbinno.com

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds (analogs) using this building block, researchers can systematically study how structural modifications affect a molecule's biological activity, leading to the optimization of lead compounds in drug discovery. namiki-s.co.jp

The overarching goal is to exploit the compound's defined reactivity to facilitate breakthroughs in fields ranging from medicine to materials science. nbinno.com

Structure

3D Structure

Properties

CAS No. |

76186-31-7 |

|---|---|

Molecular Formula |

C7H16BrN |

Molecular Weight |

194.11 g/mol |

IUPAC Name |

N-(2-bromoethyl)-N-methylbutan-1-amine |

InChI |

InChI=1S/C7H16BrN/c1-3-4-6-9(2)7-5-8/h3-7H2,1-2H3 |

InChI Key |

QDFAPJFQHSLMJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)CCBr |

Origin of Product |

United States |

Reaction Mechanisms and Comprehensive Reactivity Profiles of N 2 Bromoethyl N Methylbutan 1 Amine

Nucleophilic Properties of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group imparts nucleophilic character to the molecule. chemguide.co.uklibretexts.org This allows it to react with a range of electrophilic species, leading to the formation of new chemical bonds.

The tertiary amine functionality of N-(2-Bromoethyl)-N-methylbutan-1-amine can act as a nucleophile in intermolecular alkylation reactions. When treated with electrophiles such as alkyl halides, the nitrogen atom can attack the electrophilic carbon, displacing a leaving group and forming a new carbon-nitrogen bond. This reaction is a classic example of nucleophilic substitution.

The reactivity of the amine in these alkylation reactions is influenced by several factors, including the nature of the electrophile and the reaction conditions. Stronger electrophiles and conditions that favor nucleophilic attack will enhance the rate of reaction. However, the inherent reactivity of the amine can also lead to further alkylation, ultimately forming quaternary ammonium (B1175870) salts. libretexts.orgphysicsandmathstutor.com

A common challenge in the alkylation of amines is the potential for over-alkylation, as the product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine. masterorganicchemistry.com In the case of this compound, which is already a tertiary amine, further alkylation leads directly to a quaternary ammonium salt.

| Reactant (Electrophile) | Product | Reaction Type |

| Alkyl Halide (R-X) | Quaternary Ammonium Halide | Nucleophilic Substitution |

| Acyl Chloride (RCOCl) | Acylammonium Chloride | Nucleophilic Acyl Substitution |

| Acid Anhydride (B1165640) ((RCO)₂O) | Acylammonium Carboxylate | Nucleophilic Acyl Substitution |

The formation of a quaternary ammonium salt from this compound and an alkylating agent, such as an alkyl halide, proceeds through a standard SN2 mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide ion in a single, concerted step. chemguide.co.uklibretexts.org

The reaction results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the displaced halide as the counter-ion. libretexts.org This process is essentially the final stage of amine alkylation, as the quaternary ammonium salt lacks a lone pair on the nitrogen and cannot act as a nucleophile for further alkylation. chemguide.co.uklibretexts.orglibretexts.org The formation of these salts is often quantitative, especially when a reactive alkylating agent is used in excess. libretexts.org

The fundamental role of the amine functionality in this compound is to act as a nucleophile to form new carbon-nitrogen (C-N) bonds. chemguide.co.uklibretexts.org This property is central to its utility in synthetic organic chemistry. Beyond simple alkylation, it can participate in a variety of other reactions where a nucleophilic nitrogen is required. For instance, it can react with acyl chlorides or acid anhydrides in nucleophilic acyl substitution reactions. chemguide.co.uk In these reactions, the nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of an amide linkage after the departure of the leaving group.

The nucleophilicity of the amine is a key determinant of its reactivity. As a tertiary amine, its nucleophilicity is generally higher than that of primary or secondary amines due to the electron-donating effect of the alkyl groups, though steric hindrance can sometimes play a counteracting role. masterorganicchemistry.com

Electrophilic Characteristics of the Bromoethyl Group

The bromoethyl group in this compound provides an electrophilic center at the carbon atom bonded to the bromine. The significant electronegativity difference between carbon and bromine results in a polarized C-Br bond, making the carbon atom susceptible to attack by nucleophiles.

The primary reaction pathway for the bromoethyl group when attacked by a nucleophile is the SN2 (bimolecular nucleophilic substitution) reaction. smolecule.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (backside attack), while the bromide ion simultaneously departs as the leaving group. libretexts.orgwikipedia.orgmasterorganicchemistry.com

This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.comyoutube.com The transition state of the SN2 reaction involves a pentacoordinate carbon atom, with partial bonds to both the incoming nucleophile and the departing bromide ion. libretexts.orgwikipedia.org The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. wikipedia.orgyoutube.com

Factors that favor the SN2 pathway for this molecule include the primary nature of the carbon bearing the bromine, which minimizes steric hindrance for the incoming nucleophile, and the presence of a good leaving group (bromide). masterorganicchemistry.com

| Feature of SN2 Reaction | Description |

| Mechanism | Concerted (single step) |

| Kinetics | Second-order (rate depends on [Substrate] and [Nucleophile]) |

| Stereochemistry | Inversion of configuration at the reaction center |

| Transition State | Pentacoordinate carbon with partial bonds to nucleophile and leaving group |

| Substrate Preference | Methyl > Primary > Secondary (Tertiary does not react via SN2) |

The efficiency of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, typically a weak base. libretexts.orglibretexts.orgpressbooks.pub The bromide ion (Br⁻) is considered a very good leaving group in nucleophilic substitution reactions. libretexts.orgpearson.com

The effectiveness of bromide as a leaving group can be attributed to several factors:

Weak Basicity: Hydrobromic acid (HBr) is a strong acid, which means its conjugate base, the bromide ion, is a very weak base. youtube.com Weak bases are stable and less likely to re-attack the carbon center, thus favoring the forward reaction. pressbooks.pubkhanacademy.org

Polarizability and Size: Bromide is a relatively large and polarizable ion. The negative charge is dispersed over a larger volume, which increases its stability. youtube.comyoutube.com This polarizability also helps to stabilize the transition state of the SN2 reaction.

Carbon-Bromine Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. stackexchange.com This weaker bond is more easily broken during the nucleophilic attack, contributing to a lower activation energy and a faster reaction rate compared to the corresponding chloro and fluoro analogs. libretexts.orgyoutube.com

The general order of leaving group ability for the halogens in SN2 reactions is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.orgpressbooks.pubpurechemistry.org This trend directly correlates with the decreasing acidity of their conjugate acids (HI > HBr > HCl > HF) and their increasing basicity.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Very Weak | Excellent |

| Br⁻ | HBr | ~ -9 | Weak | Very Good |

| Cl⁻ | HCl | ~ -7 | Moderate | Good |

| F⁻ | HF | ~ 3.2 | Strong | Poor |

Intramolecular Cyclization Processes

The presence of a nucleophilic nitrogen atom and an electrophilic carbon atom separated by a two-carbon tether in this compound facilitates a variety of intramolecular cyclization reactions. These processes are fundamental to the formation of nitrogen-containing heterocyclic systems, with the initial and most common cyclization product being a strained three-membered aziridinium (B1262131) ring. This reactive intermediate can then undergo subsequent reactions or, in appropriately substituted analogues, can lead to the formation of larger, more complex heterocyclic structures.

Formation of Nitrogen-Containing Heterocyclic Systems

The intramolecular reactions of this compound and its analogues are pivotal in synthetic organic chemistry for constructing a range of nitrogen-containing heterocycles. The specific product formed is highly dependent on the structure of the starting material and the reaction conditions.

The primary intramolecular reaction of this compound is the formation of a cyclic, three-membered N-butyl-N-methylaziridinium bromide salt. This occurs through an intramolecular nucleophilic substitution where the nitrogen atom attacks the carbon bearing the bromine atom, displacing the bromide ion. This process is generally rapid and leads to a thermodynamically stable, albeit highly strained, heterocyclic system.

The resulting aziridinium ion is a potent electrophile and is susceptible to ring-opening by a wide array of nucleophiles. mdpi.com These reactions are typically highly regioselective and stereoselective. nih.gov The nucleophile attacks one of the two carbon atoms of the aziridinium ring, leading to the formation of a new carbon-nucleophile bond and the opening of the three-membered ring. The regioselectivity of this attack is influenced by both steric and electronic factors. frontiersin.org In the case of the symmetrically substituted N-butyl-N-methylaziridinium ion, the attack can occur at either carbon atom, leading to the same product. However, in substituted aziridinium ions, the attack generally occurs at the less substituted carbon atom (a kinetically favored process) unless electronic factors favor an attack at the more substituted carbon (a thermodynamically favored process). mdpi.com

A diverse range of nucleophiles can be employed in the ring-opening of aziridinium ions, leading to a variety of functionalized amine products. nih.gov This versatility makes the in situ formation and subsequent ring-opening of aziridinium ions a valuable synthetic strategy.

Table 1: Representative Ring-Opening Reactions of N-Butyl-N-methylaziridinium Ion

| Nucleophile | Reagent Example | Product Structure |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | N-(2-azidoethyl)-N-methylbutan-1-amine |

| Cyanide | Sodium Cyanide (NaCN) | 3-(butyl(methyl)amino)propanenitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-methyl-N-(2-(phenylthio)ethyl)butan-1-amine |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | N-methyl-N-(2-phenylethyl)butan-1-amine |

| Acetate | Sodium Acetate (NaOAc) | 2-(butyl(methyl)amino)ethyl acetate |

This table presents hypothetical products from the reaction of the N-butyl-N-methylaziridinium ion with various nucleophiles, based on established reactivity patterns of similar aziridinium ions.

The synthesis of five-membered heterocyclic systems such as imidazolidines and imidazolines from a N-(2-bromoethyl)amine precursor requires the presence of an additional nitrogen atom or a functional group that can be converted into one. This compound itself cannot form these structures without the introduction of another nitrogen-containing reactant.

However, in analogous systems, such as N-(2-chloroethyl)-N'-substituted ethylenediamines, intramolecular cyclization readily affords imidazolidines. For instance, the treatment of N-(2-chloroethyl)-N'-phenylethylenediamine with a base leads to the formation of 1-phenylimidazolidine. The reaction proceeds via the initial formation of an aziridinium ion, which is then attacked intramolecularly by the second nitrogen atom.

Imidazolines can be synthesized from N-(2-haloethyl)amines and nitriles. researchgate.netnih.gov This reaction, often catalyzed by a Lewis acid, involves the initial activation of the nitrile by the catalyst, followed by nucleophilic attack of the amine nitrogen to form an amidine intermediate. Subsequent intramolecular cyclization of the N-(2-haloethyl)amidine, with the elimination of the halide, yields the imidazoline (B1206853) ring.

The formation of a benzotriazole (B28993) ring system necessitates an aromatic precursor, specifically an ortho-substituted diaminobenzene. Therefore, this compound cannot directly cyclize to a benzotriazole.

An analogous reaction can be envisaged with a suitably substituted precursor, such as N-(2-bromoethyl)-benzene-1,2-diamine. In a well-established method for benzotriazole synthesis, an ortho-phenylenediamine is treated with sodium nitrite (B80452) in an acidic medium. pharmacyinfoline.comgoogle.comorgsyn.org This generates a diazonium salt at one of the amino groups. The neighboring amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the stable triazole ring. guidechem.com In the case of an N-alkylated ortho-phenylenediamine, this cyclization would lead to an N-alkylated benzotriazole. gsconlinepress.com For example, the diazotization of N-alkyl-o-phenylenediamine followed by intramolecular cyclization yields N1-alkyl benzotriazoles. rsc.org

The synthesis of complex heterocyclic systems like tricyclic purinediones requires a purine (B94841) or a related pyrimidine (B1678525) precursor. The intramolecular cyclization of a haloalkylamine side chain is a known strategy for constructing fused rings onto a purine scaffold.

For instance, a purine derivative bearing a 6-(2-bromoethylamino) substituent can undergo intramolecular cyclization to form a tricyclic system. The nitrogen atom of the purine ring (typically N1 or N7) can act as a nucleophile, attacking the electrophilic carbon of the bromoethyl side chain to form a new five- or six-membered ring fused to the purine core. These reactions often lead to the formation of ethenoadenine derivatives, which are of significant interest in studying DNA alkylation and repair. The specific site of cyclization and the resulting ring size are dependent on the reaction conditions and the substitution pattern of the purine ring.

Factors Governing Intramolecular Cyclization Selectivity

The selectivity of intramolecular cyclization reactions, particularly those involving the formation of heterocyclic rings, is governed by a combination of thermodynamic and kinetic factors. These include the size of the ring being formed, the geometry of the transition state, and the electronic and steric properties of the substituents.

Baldwin's Rules: A set of empirical guidelines, known as Baldwin's rules, are often used to predict the feasibility of various ring-closing reactions. wikipedia.orgresearchgate.netscribd.com These rules classify cyclizations based on the ring size, the hybridization of the electrophilic carbon (tet for sp³, trig for sp², and dig for sp), and whether the bond being broken is exocyclic or endocyclic to the newly formed ring. For the intramolecular cyclization of this compound to the aziridinium ion, the reaction is classified as a 3-exo-tet cyclization, which is a favored process according to Baldwin's rules.

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of ring-opening reactions of the intermediate aziridinium ion. mdpi.comyoutube.com Nucleophilic attack is generally favored at the less sterically hindered carbon atom. In cases where the aziridinium ion is unsymmetrically substituted, this factor can lead to a high degree of regioselectivity.

Electronic Effects: The electronic properties of substituents on the aziridinium ring can also influence the regioselectivity of the ring-opening reaction. Electron-withdrawing groups can activate the carbon atom to which they are attached, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can stabilize a developing positive charge on an adjacent carbon, favoring a transition state with more Sₙ1-like character and directing the nucleophile to that position. nih.gov

Reaction Conditions: The choice of solvent, temperature, and catalyst can also impact the selectivity of intramolecular cyclization. Polar aprotic solvents can stabilize charged intermediates like the aziridinium ion, facilitating its formation. The nature of the nucleophile and any activating agents, such as Lewis acids, can also influence the reaction pathway and the regiochemical outcome of ring-opening reactions. researchgate.net

Table 2: Factors Influencing Intramolecular Cyclization Selectivity

| Factor | Description | Impact on N-(2-Bromoethyl)amine Cyclizations |

|---|---|---|

| Ring Size (Baldwin's Rules) | The favorability of ring formation is dependent on the number of atoms in the ring. 3, 5, and 6-membered rings are generally favored. | Formation of the 3-membered aziridinium ring is a "3-exo-tet" process, which is favored. |

| Steric Hindrance | Bulky substituents can hinder the approach of the nucleophile, directing it to a less hindered site. | In the ring-opening of a substituted aziridinium ion, attack at the less sterically hindered carbon is kinetically preferred. |

| Electronic Effects | Electron-withdrawing or -donating groups can influence the charge distribution in the transition state, directing the nucleophilic attack. | Substituents that can stabilize a partial positive charge (e.g., phenyl, vinyl) on an adjacent carbon can direct the nucleophile to that site (thermodynamic control). |

| Leaving Group Ability | A better leaving group (e.g., iodide > bromide > chloride) will facilitate a faster rate of intramolecular cyclization. | The bromo group in the title compound is a good leaving group, promoting efficient aziridinium ion formation. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate. | Polar aprotic solvents are often used for the formation and reaction of aziridinium ions. |

Advanced Reaction Chemistries and Transformations

Beyond intramolecular cyclization, the structural motifs within this compound are relevant to several advanced synthetic transformations.

Reductive Amination Applications for Related Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. organic-chemistry.org This reaction involves the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

This method is highly valued in organic synthesis because it avoids the over-alkylation problems often encountered with direct alkylation of amines using alkyl halides. masterorganicchemistry.com A wide variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective as they are mild and can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation over palladium or platinum is also a common reduction method. wikipedia.org The versatility of this reaction allows for the synthesis of a vast array of complex amines by varying the carbonyl and amine starting materials. organic-chemistry.orgresearchgate.netbohrium.com

Metal-Catalyzed Coupling Reactions for C-N Bond Formation (e.g., Palladium, Nickel)

The formation of carbon-nitrogen bonds is fundamental in organic chemistry, and metal-catalyzed cross-coupling reactions have become indispensable tools for this purpose. Secondary amines like this compound are suitable nucleophiles for these transformations.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides or pseudohalides with a wide range of amine nucleophiles. libretexts.orgwikipedia.org The catalytic cycle typically involves a Pd(0) species undergoing oxidative addition into the aryl halide bond, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) being particularly effective for coupling secondary amines. rug.nlresearchgate.net

Nickel-Catalyzed Amination: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis for C-N coupling has seen significant development. acs.org Nickel-based systems can effectively couple both primary and secondary alkyl amines with aryl chlorides, which are often less reactive than the corresponding bromides and iodides in palladium catalysis. acs.orgacs.org These reactions can be promoted by various nickel complexes and ligands, and in some cases, can be initiated by light (photocatalysis). acs.orgrsc.orgresearchgate.net

Table 2: Comparison of Palladium and Nickel Catalysts for C-N Cross-Coupling with Secondary Amines

| Feature | Palladium (Buchwald-Hartwig) | Nickel |

|---|---|---|

| Typical Catalyst Precursors | Pd(OAc)₂, Pd₂(dba)₃ | Ni(COD)₂, NiCl₂(ligand) |

| Common Ligands | Bulky, electron-rich phosphines (XPhos, RuPhos, BrettPhos) rug.nl | DPPF, 1,10-phenanthroline, bipyridine acs.orgacs.org |

| Substrate Scope (Halide) | Ar-I, Ar-Br, Ar-OTf, Ar-Cl (with specialized ligands) wikipedia.org | Ar-Cl, Ar-Br (often more effective for chlorides) acs.orgnih.gov |

| Reaction Conditions | Often requires elevated temperatures, strong base (e.g., NaOtBu) | Can often be run under milder conditions, including room temperature with photocatalysis rsc.orgresearchgate.net |

| Cost & Abundance | Higher cost, less abundant | Lower cost, more earth-abundant acs.org |

Radical Reactions and Spin Chemistry Relevant to Bromoethylamines

The presence of a relatively weak carbon-bromine bond allows this compound to participate in radical chemistry.

Carbon-Centered Radicals: Homolytic cleavage of the C-Br bond, typically initiated by heat or UV light, can generate a carbon-centered radical. This reactive intermediate can then undergo various radical chain reactions, such as hydrogen atom abstraction or addition across π-systems. The substituent effects on such radical cyclizations have been studied, indicating that both electronic and steric factors can influence the reaction pathways. researchgate.netnih.gov

Nitrogen-Centered Radicals: It is also possible to generate nitrogen-centered radicals (aminyl radicals) from amine precursors. wikipedia.orgrsc.org Aminyl radicals are generally nucleophilic and can add to π-systems or undergo hydrogen atom abstraction. acs.org The generation of these radicals can be achieved through various methods, including the homolytic cleavage of N-X bonds (where X can be a halogen, nitro group, etc.) or via single-electron transfer (SET) processes. acs.org The reactivity and stability of these radicals are influenced by the substituents on the nitrogen.

Spin Chemistry: As open-shell species with an unpaired electron, radicals possess unique magnetic properties that can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgresearchgate.net EPR provides information about the electronic structure and environment of the radical. For highly reactive, short-lived radicals, a technique called "spin trapping" is often employed, where the initial radical reacts with a "spin trap" molecule to form a more persistent radical adduct that is easier to detect and characterize by EPR. researchgate.net

Applications in Complex Organic Synthesis and Materials Chemistry

N-(2-Bromoethyl)-N-methylbutan-1-amine as a Versatile Synthetic Building Block

This compound is recognized as a useful intermediate in organic synthesis. smolecule.com Its value stems from the two distinct reactive sites within the molecule: the nucleophilic secondary amine and the electrophilic bromoethyl group. This dual reactivity allows it to act as an alkylating agent, transferring the bromoethyl group to other molecules, or to undergo nucleophilic substitution at the bromine-bearing carbon. smolecule.com These reactions are fundamental in constructing more complex molecular architectures. nbinno.com

Preparation of Bioactive Molecule Scaffolds

While specific studies detailing the use of this compound in the synthesis of particular bioactive molecules are not prevalent in the available literature, compounds of this type are generally considered key intermediates for creating active pharmaceutical ingredients (APIs). nbinno.com The introduction of the N-methylbutan-1-amine ethyl moiety can be a critical step in building molecular scaffolds designed to interact with biological targets. nbinno.com The general utility of N-alkylated compounds is well-established in medicinal chemistry, where they are integral to the structure of many drugs and bioactive molecules. researchgate.net

Synthesis of Advanced Nitrogen Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structures. openmedicinalchemistryjournal.com The structure of this compound is conducive to the synthesis of saturated nitrogen heterocycles. Through intramolecular cyclization, where the amine nitrogen acts as a nucleophile attacking the bromine-bearing carbon, it is theoretically possible to form N-methyl-N-butyl-aziridinium bromide, which could then be used to synthesize substituted piperazines or other complex heterocyclic systems. However, specific examples of this application for this compound are not documented in the searched scientific reports.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly efficient tools in organic synthesis. Amines are common components in many MCRs, such as the Mannich reaction. mdpi.com While this compound possesses the necessary amine functionality to participate in such reactions, there is no specific research available that documents its use as a precursor in MCRs.

Derivatization for Functional Material Design

The derivatization of molecules to create functional materials is a significant area of materials science. The reactive nature of this compound suggests its potential for such applications.

Incorporation into Polymer Architectures

Amines and alkyl halides can be involved in polymerization reactions. For instance, amines can act as activators in controlled radical polymerization processes. researchgate.net Furthermore, bifunctional molecules like this compound could potentially be used in step-growth polymerization to be incorporated into polymer backbones, imparting specific properties to the resulting material. While the incorporation of similar bromo-amine compounds into polymers has been suggested as a possibility, nbinno.comnbinno.com specific studies or data detailing the use of this compound for creating polymer architectures are not available.

Reagent for Surface Modification and Bioconjugation (e.g., Click Chemistry)

The alkyl halide group in this compound makes it a potential candidate for surface modification by grafting it onto materials with nucleophilic sites. This could alter the surface properties of the material, such as hydrophilicity or charge. However, there is no specific literature demonstrating this application.

Bioconjugation techniques, including click chemistry, are used to link molecules to biological targets like proteins. nih.gov While this compound is not a typical click chemistry reagent (which usually involves azide-alkyne pairs), its alkylating ability could be used for covalent attachment to biological molecules. This process, however, is generally less specific than click chemistry. No evidence was found for the use of this specific compound in bioconjugation.

Development of Innovative Synthetic Methodologies

While specific literature detailing tandem reactions and cascade cyclizations involving this compound is not extensively available, the broader class of bromoethylamines serves as a valuable proxy for understanding its potential. These compounds are instrumental in intramolecular cyclization reactions to form various nitrogen-containing heterocyclic structures. The general strategy involves the nucleophilic attack of the amine onto an electrophilic center, which can be generated in situ, followed by the displacement of the bromide ion to close the ring.

For instance, bromoethylamines can participate in tandem sequences where an initial intermolecular reaction is followed by an intramolecular cyclization. Such processes are highly valuable for the rapid assembly of complex molecules from simple precursors. The inherent reactivity of the carbon-bromine bond, coupled with the nucleophilicity of the amine, provides a powerful tool for the construction of cyclic amines, which are prevalent motifs in pharmaceuticals and natural products.

One conceptual tandem reaction could involve the initial reaction of the amine with an α,β-unsaturated carbonyl compound in a Michael addition, followed by an intramolecular alkylation to furnish a substituted piperidine (B6355638) or pyrrolidine (B122466) ring system. The efficiency of such cascade processes is a testament to the carefully orchestrated reactivity of the functional groups within the bromoethylamine scaffold.

| Reaction Type | Conceptual Reactants | Potential Heterocyclic Product | Key Transformation |

| Tandem Michael Addition/Intramolecular Alkylation | α,β-Unsaturated Ketone | Substituted Piperidine | C-N and C-C bond formation |

| Cascade Cyclization/Nucleophilic Addition | Dicarbonyl Compound | Bicyclic Amine | Intramolecular iminium ion formation and cyclization |

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. nih.gov While direct applications of this compound in asymmetric synthesis are not widely reported, its potential as a prochiral substrate or a precursor to chiral ligands and catalysts is significant. The principles of stereoselective synthesis often rely on the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product.

In the context of bromoethylamines, asymmetric transformations can be envisioned through several approaches. For example, the asymmetric reduction of a ketone precursor to this compound could establish a chiral center. Alternatively, the bromoethyl moiety can be utilized to tether the amine to a chiral auxiliary, which then directs subsequent stereoselective reactions.

A key area where related bromoalkylamines have proven useful is in the stereoselective synthesis of nitrogen heterocycles. Intramolecular haloamination and haloamidation reactions of prochiral aminoalkenes can be rendered asymmetric by the use of chiral catalysts, leading to enantioenriched heterocyclic products. This methodology highlights the potential for this compound to be a substrate in similar catalytic asymmetric cyclization reactions, affording chiral N-methyl-N-butyl-aziridinium intermediates that can be further elaborated.

| Asymmetric Approach | Description | Potential Chiral Product |

| Catalytic Asymmetric Cyclization | Use of a chiral catalyst to induce enantioselectivity in the intramolecular cyclization. | Enantioenriched N-methyl, N-butyl substituted heterocycles. |

| Chiral Auxiliary Mediated Synthesis | Temporary attachment of a chiral auxiliary to the amine to direct stereoselective transformations. | Diastereomerically pure intermediates for further synthesis. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture containing the bromoethylamine moiety. | Enantiomerically enriched starting material and product. |

Computational and Theoretical Investigations of N 2 Bromoethyl N Methylbutan 1 Amine

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic properties that govern the chemical behavior of N-(2-Bromoethyl)-N-methylbutan-1-amine.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms, such as the nucleophilic substitution reactions that this compound is expected to undergo.

DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the transition state. For this compound, a key reaction is the intramolecular cyclization to form a five-membered aziridinium (B1262131) ring, or its intermolecular reaction with a nucleophile.

A typical DFT study would involve optimizing the geometries of the reactant, the transition state, and the product. The transition state is a first-order saddle point on the potential energy surface, and its structure provides vital information about the reaction mechanism. For an SN2 reaction, the transition state would feature an elongated C-Br bond and a partially formed bond with the attacking nucleophile (either the internal nitrogen or an external nucleophile).

The energetic information obtained from these calculations allows for the determination of the activation energy (the energy difference between the reactant and the transition state), which is a key determinant of the reaction rate.

Table 1: Calculated Activation Energies for Nucleophilic Substitution of this compound using DFT (B3LYP/6-31G)*

| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | Internal Nitrogen | 18.5 |

| Intermolecular Substitution | H₂O | 25.2 |

| Intermolecular Substitution | NH₃ | 22.1 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are valuable for obtaining accurate energetic and conformational information.

For this compound, ab initio calculations can be used to explore its conformational landscape. The molecule has several rotatable bonds, leading to a number of possible conformers. By calculating the energy of each of these conformers, it is possible to identify the most stable (lowest energy) conformation and the relative energies of other conformers.

This information is crucial for understanding the molecule's behavior, as the population of different conformers can influence its reactivity. For instance, a conformation that places the nitrogen atom in close proximity to the carbon bearing the bromine atom would be more pre-disposed to intramolecular cyclization.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. researchgate.netnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netnih.gov

For this compound, the LUMO is expected to be localized on the antibonding σ* orbital of the C-Br bond. This indicates that this is the most electrophilic site in the molecule and the most likely to be attacked by a nucleophile. The energy of the LUMO can also provide an indication of the molecule's reactivity; a lower LUMO energy generally corresponds to a more reactive electrophile.

The HOMO of a potential nucleophile will be the orbital that donates electrons into the LUMO of this compound. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a key factor in determining the reaction rate. A smaller HOMO-LUMO gap generally leads to a faster reaction.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (HF/6-31G)*

| Molecular Orbital | Energy (eV) |

| HOMO | -9.8 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 11.0 |

Note: The data in this table is illustrative and represents typical values that might be obtained from ab initio calculations.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, solvent effects, and other dynamic processes.

The solvent can have a profound effect on the rates and mechanisms of chemical reactions. MD simulations are an excellent tool for investigating these effects at a molecular level.

For the reactions of this compound, MD simulations can be used to model the system in different solvents, such as water, ethanol, or a non-polar solvent like hexane. By analyzing the trajectories, it is possible to understand how the solvent molecules interact with the reactant and the transition state.

For example, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the nitrogen atom and the bromine atom, stabilizing the ground state and potentially influencing the energy of the transition state. The explicit inclusion of solvent molecules in MD simulations allows for a more realistic modeling of these interactions compared to implicit solvent models often used in quantum chemical calculations.

MD simulations can also be used to explore the conformational landscape of this compound in a dynamic way. By running a simulation for a sufficient length of time, it is possible to observe transitions between different conformers and to determine the relative populations of each conformer at a given temperature.

These simulations can also reveal important intramolecular interactions, such as transient hydrogen bonds or van der Waals interactions, that may influence the conformational preferences of the molecule. This information complements the static picture provided by quantum chemical calculations and provides a more complete understanding of the molecule's flexibility and structure in solution.

Application of Advanced Theoretical Models in Chemical Research

The study of chemical compounds and their reactions has been significantly advanced by the integration of computational and theoretical models. These approaches provide deep insights into reaction mechanisms, kinetics, and thermodynamics, and can predict the reactivity of novel compounds. For a molecule such as this compound, the application of these models can elucidate its chemical behavior and guide its potential applications in synthesis.

Kinetic and Thermodynamic Modeling of Bromoethylamine Reactions

Thermodynamic Modeling focuses on the energy changes during a reaction, determining the relative stability of reactants, intermediates, and products. For this compound, key thermodynamic parameters would include the enthalpy and entropy of reaction for processes such as intramolecular cyclization to form a quaternary aziridinium salt, or intermolecular substitution reactions.

Kinetic Modeling investigates the rate at which a reaction proceeds. For this compound, this would involve studying the activation energies for various potential reactions. For instance, the nucleophilic substitution of the bromide ion is a likely reaction pathway. The rate of this reaction would be influenced by the solvent, temperature, and the nature of the nucleophile.

A hypothetical kinetic study for the intramolecular cyclization of a generic bromoethylamine could yield data such as that presented in the interactive table below. This table illustrates the type of information that can be obtained from kinetic modeling.

Hypothetical Kinetic Data for Bromoethylamine Cyclization

| Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Water | 25 | 1.2 x 10⁻⁴ | 85 |

| Ethanol | 25 | 3.5 x 10⁻⁵ | 92 |

| Acetonitrile | 25 | 8.1 x 10⁻⁶ | 98 |

| Water | 50 | 9.8 x 10⁻⁴ | 85 |

| Ethanol | 50 | 3.1 x 10⁻⁴ | 92 |

| Acetonitrile | 50 | 7.5 x 10⁻⁵ | 98 |

This table is illustrative and does not represent experimental data for this compound.

Machine Learning and Chemoinformatics for Reactivity Prediction and Design

The fields of machine learning and chemoinformatics are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from chemical structure alone. cmu.edu These data-driven approaches can be particularly useful for a compound like this compound, where extensive experimental data may be lacking.

Reactivity Prediction: Machine learning models can be trained on large datasets of known reactions to predict the reactivity of new compounds. nih.gov For this compound, a model could predict its susceptibility to nucleophilic substitution, elimination, or other reactions based on its structural features. These models often use molecular descriptors or fingerprints to encode the chemical structure into a format that a machine learning algorithm can understand. Recent advances have demonstrated the ability of machine learning to predict reaction outcomes with high accuracy. chemrxiv.org

Chemical Reaction Design: Chemoinformatics tools can assist in the design of synthetic routes by suggesting potential reactions and reagents. For a target molecule that could be synthesized from this compound, these tools could propose various reaction pathways, rank them based on predicted yield or efficiency, and even suggest optimal reaction conditions.

The performance of machine learning models in predicting reaction outcomes is often evaluated using metrics such as accuracy, precision, and recall. An illustrative table showing the performance of different machine learning models in predicting a specific class of reaction is provided below.

Illustrative Performance of Machine Learning Models for Reaction Prediction

| Model | Accuracy (%) | Precision (%) | Recall (%) |

|---|---|---|---|

| Random Forest | 85 | 88 | 82 |

| Support Vector Machine | 82 | 85 | 79 |

| Neural Network | 91 | 92 | 90 |

This table is for illustrative purposes and does not represent actual model performance for reactions involving this compound.

The application of these advanced theoretical models holds significant promise for accelerating the discovery and development of new chemical entities and reactions. While specific computational studies on this compound are not yet prevalent, the methodologies are well-established and could be readily applied to understand its chemical behavior in great detail.

Q & A

Q. What are the key steps in synthesizing N-(2-Bromoethyl)-N-methylbutan-1-amine?

The synthesis typically involves alkylation of a primary amine with a bromoethylating agent. A common approach is to react N-methylbutan-1-amine with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80°C. The reaction proceeds via nucleophilic substitution, where the amine attacks the bromoethyl group. Subsequent purification may involve column chromatography or distillation. Reaction efficiency depends on stoichiometric ratios, solvent choice, and temperature control .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks.

- Storage : Store at 0–6°C in airtight, light-resistant containers. Avoid moisture and incompatible reagents (e.g., strong oxidizers). Stability is enhanced under inert atmospheres (argon/nitrogen) .

Q. What analytical techniques are used to confirm the structure of this compound?

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent : DMF enhances nucleophilicity of the amine but may require post-reaction removal via aqueous workup.

- Temperature : Elevated temperatures (80°C) accelerate substitution but risk side reactions (e.g., elimination).

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Q. What are the potential degradation pathways of this compound under different experimental conditions?

- Hydrolysis : The bromoethyl group may hydrolyze to ethanol derivatives in aqueous media (pH-dependent).

- Thermal Decomposition : Above 100°C, β-hydride elimination can form alkenes.

- Photodegradation : UV exposure may cleave C–Br bonds, requiring amber glass storage.

- Mitigation : Stabilize with antioxidants (e.g., BHT) or conduct stability studies under accelerated conditions (40°C/75% RH) .

Q. How can contradictory spectral data from different studies be resolved?

Q. What mechanistic insights explain the reactivity of the bromoethyl group in nucleophilic substitution?

The reaction proceeds via an SN2 mechanism due to steric accessibility of the primary bromoethyl carbon. Evidence includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.